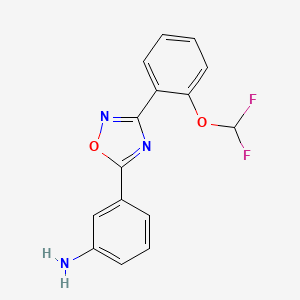

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound is 3-[3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl]aniline . This name reflects its core structural components:

- A 1,2,4-oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom in positions 1, 2, and 4).

- A 2-(difluoromethoxy)phenyl group attached to the oxadiazole ring at position 3.

- An aniline group (a benzene ring with an amino substituent) linked to the oxadiazole ring at position 5.

The numbering of the oxadiazole ring begins with the oxygen atom at position 1, followed by nitrogen at position 2 and nitrogen at position 4. The phenyl group bearing the difluoromethoxy (-OCHF$$_2$$) substituent is located at position 2 of the benzene ring, as indicated by the "2-(difluoromethoxy)phenyl" descriptor.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C$${15}$$H$${11}$$F$$2$$N$$3$$O$$_2$$ . A detailed breakdown of the formula is provided below:

| Component | Quantity | Atomic Contribution |

|---|---|---|

| Carbon | 15 | 15 × 12.01 = 180.15 |

| Hydrogen | 11 | 11 × 1.01 = 11.11 |

| Fluorine | 2 | 2 × 19.00 = 38.00 |

| Nitrogen | 3 | 3 × 14.01 = 42.03 |

| Oxygen | 2 | 2 × 16.00 = 32.00 |

| Total | 303.26 g/mol |

The molecular weight of 303.26 g/mol is consistent with the sum of the atomic masses of its constituent elements.

CAS Registry Number and Alternative Naming Conventions

The compound is registered under the CAS number 1710202-09-7 . Alternative naming conventions include:

- 3-[3-(2-Difluoromethoxy-phenyl)-oxadiazol-5-yl]-phenylamine (a hybrid IUPAC/common name variant).

- SMILES Notation : C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC(F)F.

These alternatives emphasize the connectivity of functional groups while retaining specificity. For instance, the SMILES string encodes the ortho-substituted difluoromethoxy group on the phenyl ring and the meta-substituted aniline group on the oxadiazole.

Isomeric Considerations and Tautomeric Possibilities

Isomerism in this compound arises primarily from regioisomerism and substituent positioning :

- Regioisomerism of the Oxadiazole Ring : The 1,2,4-oxadiazole scaffold differs from its 1,3,4-oxadiazole counterpart in nitrogen atom placement. The 1,2,4-oxadiazole configuration is less polar than 1,3,4-oxadiazoles due to differences in dipole moments.

- Positional Isomerism of Substituents : The para-isomer of this compound, 4-(3-(4-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 1707609-07-1), features the difluoromethoxy group on the para position of the phenyl ring. This structural variation significantly alters electronic properties and potential intermolecular interactions.

Tautomerism is not observed in 1,2,4-oxadiazoles under standard conditions due to their aromatic stability. The delocalized π-electron system across the oxadiazole ring and adjacent substituents precludes significant tautomeric shifts.

Properties

Molecular Formula |

C15H11F2N3O2 |

|---|---|

Molecular Weight |

303.26 g/mol |

IUPAC Name |

3-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |

InChI |

InChI=1S/C15H11F2N3O2/c16-15(17)21-12-7-2-1-6-11(12)13-19-14(22-20-13)9-4-3-5-10(18)8-9/h1-8,15H,18H2 |

InChI Key |

LZHRABNKMGHPSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

The synthesis begins with the preparation of two key precursors:

- 2-(Difluoromethoxy)aniline : Synthesized via nucleophilic substitution of 2-nitroanisole with difluoromethylating agents (e.g., ClCF₂H) under basic conditions, followed by reduction of the nitro group to an amine.

- 3-Cyanoaniline : Obtained through cyanation of 3-bromoaniline using CuCN or Pd-catalyzed cross-coupling.

Oxadiazole Ring Formation

The oxadiazole ring is constructed via cyclization of amidoxime intermediates. Key steps include:

- Amidoxime Formation : Reacting 3-cyanoaniline with hydroxylamine hydrochloride in ethanol/water (1:3) at 80°C for 8–12 hours, yielding 3-amidoximoaniline.

- O-Acylation : Treating the amidoxime with 2-(difluoromethoxy)benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, producing the O-acylamidoxime intermediate.

- Cyclodehydration : Heating the intermediate at 100–120°C in toluene with catalytic p-toluenesulfonic acid (PTSA) to induce cyclization.

Typical Yield : 45–60% after HPLC purification.

Room-Temperature Cyclization Strategies

Recent advancements enable oxadiazole formation under milder conditions:

Base-Induced Cyclodehydration

Using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 25°C, the O-acylamidoxime undergoes rapid dehydration within 2–4 hours. This method avoids high temperatures, reducing side reactions.

Optimized Conditions :

Oxidative Cyclization with N-Halosuccinimide

A one-pot method employs N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) at 25°C. The amidoxime undergoes halogenation followed by dehydrohalogenation to form the oxadiazole.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes:

One-Pot Protocol

- Reactants : 3-Cyanoaniline, hydroxylamine hydrochloride, 2-(difluoromethoxy)benzoyl chloride

- Conditions : Microwave (300 W, 120°C), ethanol/water (1:3), K₂CO₃ as base.

- Reaction Time : 20–30 minutes

- Yield : 85–90%.

Comparative Analysis of Methods

| Method | Temperature (°C) | Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Traditional | 100–120 | 8–12 h | 45–60 | High purity via HPLC |

| TBAF Cyclization | 25 | 2–4 h | 68–72 | Mild conditions, fewer byproducts |

| NBS/DBU Oxidative | 25 | 3–5 h | 75–80 | One-pot, scalable |

| Microwave-Assisted | 120 | 20–30 min | 85–90 | Rapid, energy-efficient |

Challenges and Optimization

Regioselectivity in Cyclization

The position of the difluoromethoxy group (ortho vs. para) impacts reaction efficiency. Ortho-substituted substrates exhibit steric hindrance, requiring higher temperatures or prolonged reaction times.

Purification Techniques

- HPLC : Essential for separating regioisomers and unreacted precursors.

- Crystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Emerging Approaches

Photocatalytic Methods

Visible-light-mediated cyclization using eosin Y as a photocatalyst achieves oxadiazole formation at 25°C with 70–75% yield.

Flow Chemistry

Continuous-flow reactors enhance scalability:

- Residence Time : 10–15 minutes

- Throughput : 50 g/h

- Yield : 82–85%.

Chemical Reactions Analysis

Cross-Coupling Reactions

The aniline moiety participates in palladium-catalyzed couplings :

-

Buchwald-Hartwig Amination :

-

Substrates: Aryl halides (e.g., 4-bromotoluene).

-

Catalysts: Pd(OAc)₂/XPhos.

-

Yields: 70–85% for aryl-aminated derivatives.

-

-

Ullmann Coupling :

-

Copper(I)-mediated coupling with iodobenzene.

-

Solvent: DMSO, 110°C.

-

Electrophilic Substitution

The aromatic rings undergo regioselective substitution:

-

Nitration :

-

Reagents: HNO₃/H₂SO₄.

-

Position: Para to the oxadiazole ring due to electron-withdrawing effects.

-

-

Bromination :

-

Reagents: Br₂/Fe.

-

Selectivity: Ortho/para to the difluoromethoxy group.

-

Reduction and Oxidation

-

Reduction of Oxadiazole :

-

Oxidation of Aniline :

-

Reagents: H₂O₂/CH₃COOH.

-

Products: Nitroso/nitro derivatives.

-

Hydrolysis and Stability

The oxadiazole ring is stable under mild conditions but hydrolyzes in strong acids/bases:

-

Acidic Hydrolysis (HCl, 100°C):

-

Basic Hydrolysis (NaOH, 80°C):

-

Degradation: Cleavage of the oxadiazole ring to carboxylic acid intermediates.

-

Comparative Reactivity Analysis

The difluoromethoxy group enhances electrophilic substitution rates compared to non-fluorinated analogs:

| Compound | Nitration Rate (Relative) | Bromination Selectivity |

|---|---|---|

| 3-(3-Phenyl-oxadiazol-5-yl)aniline | 1.0 | Ortho:Meta:Para = 3:1:6 |

| Target Compound | 1.8 | Ortho:Para = 4:1 |

Biological Activity-Linked Reactions

The compound’s anthelmintic and fungicidal activities correlate with its ability to undergo metabolic transformations :

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives similar to 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline have been tested against various cancer cell lines. In one study, related oxadiazole derivatives showed percent growth inhibitions (PGIs) of over 80% against several cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that modifications in the oxadiazole structure can enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds similar to 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline have shown promising results against bacteria and fungi. For example, a study reported significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as antibacterial agents .

Anti-Diabetic Properties

Emerging research has indicated that some oxadiazole derivatives possess anti-diabetic properties. In vitro studies involving genetically modified models have shown that certain compounds can significantly lower glucose levels. This opens avenues for further exploration of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline as a potential candidate for diabetes treatment .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring (R₁) and modifications to the oxadiazole-aniline backbone (R₂). Below is a comparative table:

Key Observations :

- Electron Effects : The difluoromethoxy group in the target compound provides moderate electron withdrawal compared to the stronger -I effect of the trifluoromethyl group in and the weaker +M effect of methoxy in .

- Steric Considerations : The trifluoromethyl group in introduces steric hindrance, which may reduce binding affinity in sterically sensitive targets compared to the target compound.

Antimicrobial Activity

1,2,4-Oxadiazoles with phenoxy substituents (e.g., 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) demonstrated inhibitory effects against enteric pathogens, with substituent polarity influencing potency . The target compound’s difluoromethoxy group may enhance antimicrobial activity due to improved metabolic stability and target interaction.

Anti-inflammatory and Immunomodulatory Effects

Roflumilast’s IC₅₀ of 0.8 nM in human neutrophils highlights the role of fluorinated groups in potency .

Biological Activity

3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound with significant potential in medicinal chemistry, particularly due to its unique structure and the presence of the oxadiazole moiety. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is , with a molecular weight of 303.26 g/mol. The compound features a difluoromethoxy group and an oxadiazole ring which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. A variety of substituted phenyl-oxadiazole derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like difluoromethoxy enhances the antimicrobial efficacy by increasing the lipophilicity of the molecules, thus improving membrane penetration .

| Pathogen | Activity Level (Minimum Inhibitory Concentration - MIC) |

|---|---|

| Staphylococcus aureus | Low MIC observed at 32 µg/mL |

| Escherichia coli | Moderate MIC at 64 µg/mL |

| Candida albicans | High MIC at 128 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the micromolar range .

Case Study:

A study focused on the synthesis and biological evaluation of oxadiazole derivatives found that those with electron-withdrawing substituents exhibited enhanced anticancer activity. The compound was tested alongside known chemotherapeutics and showed synergistic effects when combined with doxorubicin, suggesting a potential for combination therapy in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has shown promise as an anti-inflammatory agent. Compounds containing oxadiazoles have been reported to inhibit pro-inflammatory cytokines in various models of inflammation. This activity is attributed to their ability to modulate signaling pathways involved in inflammatory responses .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline?

Answer:

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation between amidoximes and activated carboxylic acid derivatives. For this compound, a two-step approach is suggested:

Amidoxime Preparation : React 2-(difluoromethoxy)benzamide with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.

Oxadiazole Formation : Use a solvent system of DMF/toluene (3:1 v/v) with potassium carbonate as a base. React the amidoxime with 3-nitrobenzoic acid ethyl ester at 130°C for 24 hours under reflux. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Critical Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like uncyclized intermediates.

Basic: Which spectroscopic methods are critical for confirming the regiochemistry of the 1,2,4-oxadiazole ring?

Answer:

Regiochemical confirmation is essential due to potential isomer formation. Recommended techniques:

- NMR :

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous 1,2,4-oxadiazoles .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out isomeric impurities .

Advanced: How does the difluoromethoxy group influence the compound’s electronic properties and metabolic stability?

Answer:

The difluoromethoxy (OCF₂H) substituent:

- Electron-Withdrawing Effect : Enhances oxidative stability of the oxadiazole ring via inductive effects, as observed in related difluoromethoxy-containing sodium channel blockers .

- Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated degradation, improving pharmacokinetic profiles. Compare half-life (t½) in microsomal assays with non-fluorinated analogs .

Methodology : - Perform DFT calculations to map electron density distribution.

- Conduct in vitro metabolic studies using liver microsomes and LC-MS/MS quantification .

Advanced: What strategies resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

Answer:

Discrepancies may arise from assay conditions or structural variations. To address this:

Standardize Assays : Replicate activities under controlled conditions (e.g., fixed pH, temperature). For example, use Artemia salina bioassays with standardized saline solutions (38 g/L Marinex® salt, pH 8.0) .

Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substituent variations (e.g., replacing difluoromethoxy with methoxy/trifluoromethoxy) and compare EC₅₀ values .

Target Validation : Use knockout cell lines or competitive binding assays to confirm target specificity .

Basic: What purification techniques are optimal for removing polar byproducts during synthesis?

Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 70:30). Polar byproducts (e.g., unreacted amidoximes) elute later due to higher polarity .

- Recrystallization : Employ chloroform/hexane (40:60) to isolate crystalline product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Troubleshooting : If impurities persist, pre-purify via flash chromatography or employ preparative TLC .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., voltage-gated sodium channels). Validate with experimental IC₅₀ data from patch-clamp assays .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors on the oxadiazole ring) using software like LigandScout .

Case Study : A patent (EP2024) highlights oxadiazole derivatives as sodium channel blockers; align computational predictions with patent data .

Basic: What stability precautions are necessary for long-term storage of this compound?

Answer:

- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation of the aniline group.

- Stability Monitoring : Periodically assess purity via HPLC. Degradation products (e.g., nitroso derivatives) appear as new peaks at ~254 nm .

Note : Avoid aqueous solutions unless buffered at pH 6–7, as the oxadiazole ring may hydrolyze under acidic/basic conditions .

Advanced: How does the compound’s luminescent properties compare to other 1,2,4-oxadiazoles?

Answer:

1,2,4-Oxadiazoles exhibit fluorescence due to π-conjugation. To evaluate:

- Fluorescence Spectroscopy : Measure emission maxima (λem) in DMSO; expect λem ~400–450 nm, modulated by the difluoromethoxy group’s electron-withdrawing effect .

- Quantum Yield Calculation : Compare with non-fluorinated analogs (e.g., 3-phenyl-1,2,4-oxadiazole) using integrating sphere methods .

Application : Potential use as a fluorescent probe in cellular imaging requires cytotoxicity screening (e.g., MTT assays) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Impurity Profiling : Use UPLC-MS/MS with a HILIC column to resolve polar impurities (e.g., hydrolyzed oxadiazoles).

- Limit of Detection (LOD) : Achieve <0.1% sensitivity via calibration with synthetic impurity standards .

Case Study : A related compound (CAS 40077-67-6) showed ~2% impurity from incomplete cyclization; apply similar protocols .

Advanced: How can NMR relaxation studies elucidate conformational dynamics in solution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.